

Application Note: Efficient Cleavage of Peptides Containing N- α -Acetyl-L-histidine(τ -Trityl)

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Compound of Interest

Compound Name: Ac-His(τ -Trt)-OH

Cat. No.: B13901871

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Introduction

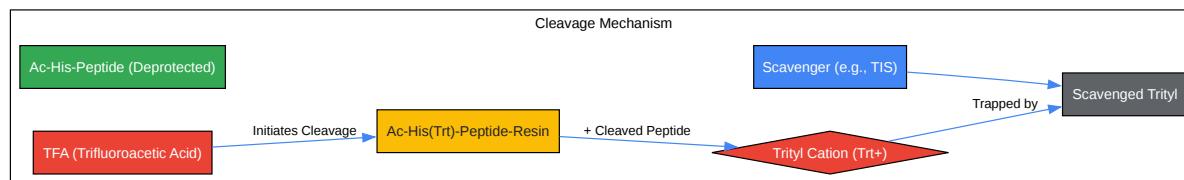
In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains. For histidine, the imidazole ring is commonly protected to prevent acylation and racemization during coupling steps. The trityl (Trt) group is a widely used, acid-labile protecting group for the histidine side chain. When synthesizing peptides with an N-terminal acetyl group and a trityl-protected histidine, such as those incorporating Ac-His(τ -Trt)-OH, a final cleavage step is required to simultaneously remove the side-chain protecting group and release the peptide from the solid support resin.

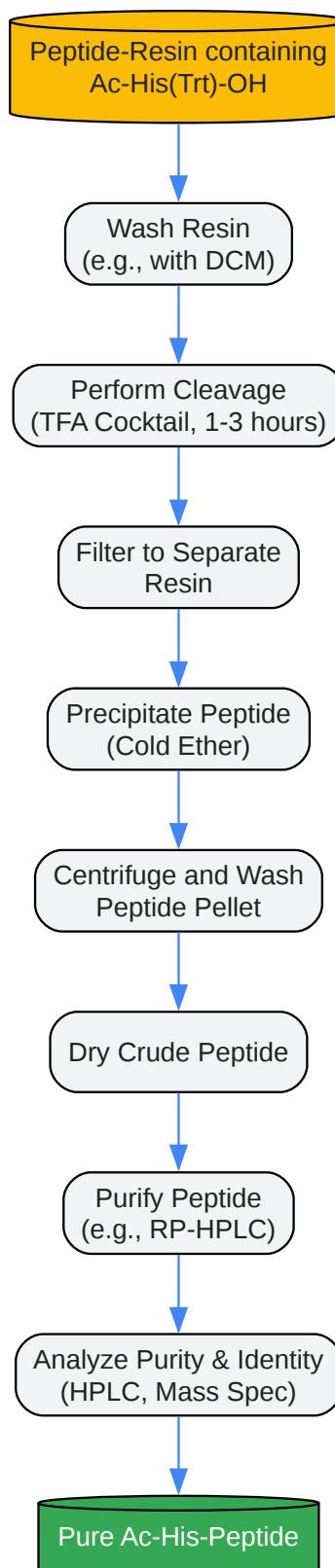
The N-terminal acetyl group is stable under the acidic conditions used for cleavage and remains on the final peptide, a common feature in many biologically active peptides and proteins. The cleavage process involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA). During this process, the acid-labile Trt group is released, forming a stable but highly reactive trityl cation. This cation can irreversibly modify electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine. Therefore, "scavengers" must be included in the cleavage cocktail to trap these reactive species.

This document provides detailed protocols for the selection and application of cleavage cocktails tailored for peptides containing Ac-His(τ -Trt)-OH, ensuring high yield and purity of the final acetylated peptide.

Cleavage Mechanism and Workflow

The cleavage of the trityl group from the histidine imidazole ring is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the bond, leading to the release of the peptide and the formation of a triphenylmethyl (trityl) cation. Scavengers, such as triisopropylsilane (TIS), quench this reactive cation to prevent side reactions.





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